3-(4-Pentenyloxy)azetidine
Overview
Description
Synthesis Analysis
Azetidine synthesis can be achieved by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . Another approach involves an 8-step synthesis of azetidine aldehyde, which incorporates a strategy for ready access to 3-amino-2,3-dideoxysugars via regio- and stereoselective tandem hydroamination/glycosylation of glycal .Molecular Structure Analysis
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Scientific Research Applications
Synthesis and Chemical Properties
Azetidine Synthesis : Azetidines, including variants like 3-(4-Pentenyloxy)azetidine, are known for their strained 4-membered nitrogen heterocycle structure. They are involved in various natural products and compounds of biological importance. Azetidin-3-ones, a structural isomer of β-lactams, have been highlighted for their potential as versatile substrates for synthesizing functionalized azetidines (Ye, He, & Zhang, 2011).
Synthesis of Schiff Bases and Azetidines : Schiff bases and azetidines derived from phenyl urea derivatives have been synthesized and characterized, demonstrating their potential as medicinally contributing molecules (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).
Biological Applications
Antioxidant Activity : Research focused on the synthesis and in-vitro antioxidant activity of novel Schiff bases and Azetidines derived from phenyl urea derivatives. This work highlights the potential of these compounds for medicinal use (Nagavolu et al., 2017).
Pharmacological Interest : Azetidines, including derivatives of 3-(4-Pentenyloxy)azetidine, display a diverse range of pharmacological activities. They are found to be useful in treatments for various diseases, including cancer, bacterial infections, and central nervous system disorders. Their stability and molecular rigidity make them valuable in medicinal research (Parmar et al., 2021).
Synthesis and Catalysis
Catalytic Reactions : The role of azetidines in catalytic processes, including various types of chemical additions, has been noted. They are considered important for synthetic chemistry, offering potential in peptidomimetic and nucleic acid chemistry (Mehra, Lumb, Anand, & Kumar, 2017).
Ring Transformation in Synthesis : The synthesis of azetidines through ring transformation techniques has been explored. This includes the transformation of β-lactams and the creation of various azaheterocycles, demonstrating the versatility of azetidine compounds in synthetic chemistry (Mollet et al., 2011).
Safety And Hazards
The safety data sheet for a similar compound, Boc-azetidine-3-methanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .
Future Directions
properties
IUPAC Name |
3-pent-4-enoxyazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-3-4-5-10-8-6-9-7-8/h2,8-9H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXELKRQMWCAPHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Pentenyloxy)azetidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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